An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,6-dibromo-4,5-dimethylpyridazine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,6-dibromo-4,5-dimethylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,6-dibromo-4,5-dimethylpyridazine. As a key heterocyclic scaffold, understanding the structural and electronic properties of substituted pyridazines is crucial for their application in medicinal chemistry and materials science. This document outlines the theoretical basis for the expected spectral data, a detailed experimental protocol for data acquisition, and an in-depth interpretation of the spectral features.
Theoretical Framework: Predicting the NMR Spectra
The structure of 3,6-dibromo-4,5-dimethylpyridazine, with its symmetrical substitution pattern, dictates a relatively simple NMR spectrum. The key to accurate prediction lies in understanding the influence of the bromine and methyl substituents on the pyridazine ring's electron distribution and, consequently, the chemical shifts of the carbon and hydrogen nuclei.
The pyridazine ring itself is an electron-deficient system due to the presence of two adjacent nitrogen atoms. The bromine atoms at the 3 and 6 positions will exert a significant deshielding effect on the adjacent carbon atoms (C3 and C6) due to their electronegativity and inductive effects. The methyl groups at the 4 and 5 positions will have a more complex influence, with a slight shielding effect on the carbons they are attached to (C4 and C5) and a minor influence on the neighboring carbons.
Molecular Structure of 3,6-dibromo-4,5-dimethylpyridazine:
Caption: Molecular structure of 3,6-dibromo-4,5-dimethylpyridazine.
Predicted ¹H NMR Spectrum
Due to the symmetrical nature of 3,6-dibromo-4,5-dimethylpyridazine, the two methyl groups at the C4 and C5 positions are chemically equivalent. Therefore, a single resonance is expected in the ¹H NMR spectrum. The pyridazine ring itself has no protons attached, so no signals are expected from the ring.
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Methyl Protons (C4-CH₃ and C5-CH₃): These protons are expected to appear as a singlet in the aliphatic region of the spectrum. The exact chemical shift will be influenced by the electronic effects of the pyridazine ring and the adjacent bromine atoms. Based on data for similar methylated and halogenated pyridazines, a chemical shift in the range of δ 2.0-2.5 ppm is anticipated.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three sets of chemically equivalent carbon atoms: C3/C6, C4/C5, and the methyl carbons.
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C3 and C6 Carbons: These carbons are directly bonded to the electronegative bromine atoms and are part of the electron-deficient pyridazine ring. Consequently, they will be significantly deshielded and are predicted to resonate at the lowest field, likely in the range of δ 150-160 ppm .
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C4 and C5 Carbons: These carbons are bonded to the methyl groups. They will be less deshielded than C3 and C6. Their chemical shift is predicted to be in the range of δ 130-140 ppm .
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Methyl Carbons (C4-CH₃ and C5-CH₃): The carbons of the two methyl groups are equivalent and will appear as a single signal in the upfield region of the spectrum, typically in the range of δ 15-25 ppm .
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 3,6-dibromo-4,5-dimethylpyridazine, a standardized experimental procedure should be followed. The choice of solvent and instrument parameters is critical for achieving optimal resolution and sensitivity.
Workflow for NMR Sample Preparation and Data Acquisition:
Caption: Workflow for NMR analysis of 3,6-dibromo-4,5-dimethylpyridazine.
Sample Preparation
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Weighing the Sample: Accurately weigh approximately 10-20 mg of solid 3,6-dibromo-4,5-dimethylpyridazine.
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common and appropriate choice for many organic molecules.
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
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Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is sufficient for the NMR probe's detection region (typically 4-5 cm).
NMR Instrument Parameters
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Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
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Probe: A broadband probe is necessary for acquiring both ¹H and ¹³C spectra.
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Tuning and Matching: Before data acquisition, the probe must be tuned to the resonance frequencies of ¹H and ¹³C and matched to the impedance of the instrument's electronics to ensure efficient power transfer.
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Locking: The magnetic field frequency should be locked using the deuterium signal from the solvent to correct for any field drift during the experiment.
Data Acquisition
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¹H NMR:
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Pulse Sequence: A standard single-pulse experiment is sufficient.
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Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.
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Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
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¹³C NMR:
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Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to single lines for each carbon.
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Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
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Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
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Data Processing
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Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
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Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
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Baseline Correction: The baseline of the spectrum is corrected to be flat.
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Referencing: The chemical shift scale is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.
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Integration (for ¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.
Interpretation of Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3,6-dibromo-4,5-dimethylpyridazine.
Table 1: Predicted ¹H NMR Data for 3,6-dibromo-4,5-dimethylpyridazine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.3 | Singlet | 6H | C4-CH ₃, C5-CH ₃ |
Table 2: Predicted ¹³C NMR Data for 3,6-dibromo-4,5-dimethylpyridazine
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C 3, C 6 |
| ~135 | C 4, C 5 |
| ~20 | C4-C H₃, C5-C H₃ |
The simplicity of the predicted spectra is a direct consequence of the molecule's C₂ᵥ symmetry. The absence of any proton-proton coupling further simplifies the ¹H NMR spectrum. The ¹³C NMR spectrum, with only three distinct signals, provides a clear fingerprint of the carbon skeleton. The significant downfield shift of the C3 and C6 carbons is a key indicator of the presence of the directly attached bromine atoms.
Conclusion
The ¹H and ¹³C NMR spectra of 3,6-dibromo-4,5-dimethylpyridazine are expected to be straightforward to interpret due to the molecule's symmetry. This technical guide provides a robust framework for both predicting and experimentally determining these spectra. The detailed protocol for data acquisition and processing ensures the generation of high-quality, reliable data. For researchers in drug discovery and materials science, a thorough understanding of the NMR characteristics of such heterocyclic building blocks is fundamental for structure elucidation, purity assessment, and the rational design of new functional molecules.
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